

# An In-depth Technical Guide to (1,3-Benzoxazol-2-ylthio)acetic acid

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## Compound of Interest

Compound Name: (1,3-Benzoxazol-2-ylthio)acetic acid

Cat. No.: B2413336

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This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the physicochemical properties, synthesis, and characterization of **(1,3-Benzoxazol-2-ylthio)acetic acid**. This document provides not only foundational data but also contextual insights into the experimental methodologies and the significance of its structural features.

## Introduction

**(1,3-Benzoxazol-2-ylthio)acetic acid**, with CAS number 58089-32-0, is a molecule of significant interest in medicinal chemistry.<sup>[1][2]</sup> Its structure strategically combines a benzoxazole scaffold with a thioacetic acid moiety. The benzoxazole ring system is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[1]</sup> The thioether linkage and the carboxylic acid group offer avenues for further chemical modification, making it a versatile building block for the synthesis of more complex derivatives.<sup>[1]</sup> This guide will delve into the essential physicochemical characteristics, a reliable synthesis protocol, and the spectroscopic signature of this compound.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These parameters influence its solubility, stability,

and pharmacokinetic profile. The key physicochemical data for **(1,3-Benzoxazol-2-ylthio)acetic acid** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub> S	[3]
Molecular Weight	209.22 g/mol	[1][3]
CAS Number	58089-32-0	[1][2]
Physical Form	Solid	
Boiling Point	399.4°C at 760 mmHg	[3]
Density	1.48 g/cm <sup>3</sup>	[3]
Flash Point	195.3°C	[3]
Refractive Index	1.684	[3]
XLogP3	2.00450	[3]
PSA (Polar Surface Area)	88.63 Å <sup>2</sup>	[3]
InChI Key	MZIJHZQKNAQBF-UHFFFAOYSA-N	[1]

## Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid

A prominent and widely employed method for the synthesis of **(1,3-Benzoxazol-2-ylthio)acetic acid** is the S-alkylation of 2-benzoxazolethione (also known as benzo[d]oxazole-2(3H)-thione) with chloroacetic acid.[1] This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thione acts as a nucleophile, displacing the chloride from chloroacetic acid.[1]

## Experimental Protocol

Materials:

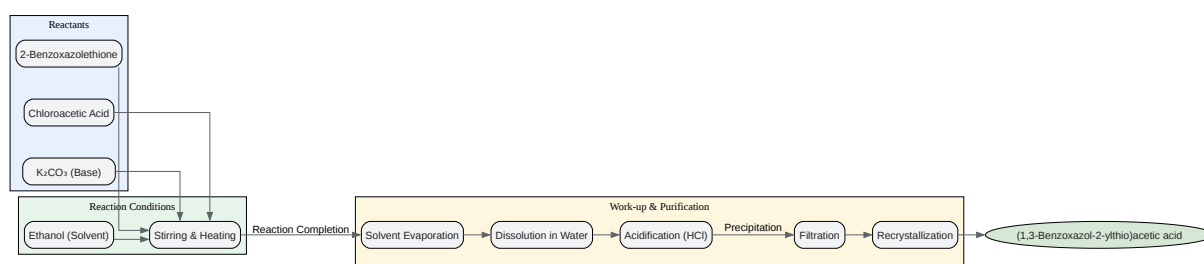
- 2-Benzoxazolethione

- Chloroacetic acid
- Anhydrous potassium carbonate (or another suitable base)
- Ethanol (or another suitable solvent)
- Distilled water
- Hydrochloric acid (for acidification)

#### Step-by-Step Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoxazolethione in ethanol.
- **Addition of Base:** Add anhydrous potassium carbonate to the solution. The base is crucial as it deprotonates the thiol group of 2-benzoxazolethione, forming a more potent thiolate nucleophile.
- **Addition of Alkylating Agent:** Slowly add a solution of chloroacetic acid in ethanol to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic attack.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water.
- **Acidification:** The aqueous solution is acidified with dilute hydrochloric acid. This step protonates the carboxylate salt, leading to the precipitation of the desired **(1,3-Benzoxazol-2-ylthio)acetic acid**.
- **Isolation and Purification:** The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(1,3-Benzoxazol-2-ylthio)acetic acid**.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While specific spectra for this compound are not readily available in all public databases, the expected characteristics can be inferred from its structure.

**<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, typically in the range of 7.0-8.0 ppm. A singlet corresponding to the methylene protons (-CH<sub>2</sub>-) of the acetic acid moiety would

likely appear around 4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum would display signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at the downfield region, typically around 170-180 ppm. The aromatic carbons would resonate in the 110-150 ppm range, and the methylene carbon would appear further upfield.

IR (Infrared) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. A broad absorption band in the region of 2500-3300 cm<sup>-1</sup> would be characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm<sup>-1</sup> would correspond to the C=O stretching of the carbonyl group. Bands in the 1600-1450 cm<sup>-1</sup> region would be indicative of the C=C and C=N stretching of the benzoxazole ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M<sup>+</sup>) would be expected at m/z 209, corresponding to the molecular weight of **(1,3-Benzoxazol-2-ylthio)acetic acid**.

## Applications and Future Directions

While specific, in-depth pharmacological studies on **(1,3-Benzoxazol-2-ylthio)acetic acid** are not extensively published, the benzoxazole scaffold is a known pharmacophore.<sup>[1]</sup> Derivatives of benzoxazole have been investigated for a variety of therapeutic applications.<sup>[1]</sup> The presence of the carboxylic acid and thioether functionalities in the title compound makes it an attractive starting material for the synthesis of ester and amide derivatives, which could lead to compounds with enhanced biological activity and improved pharmacokinetic properties.<sup>[1]</sup> Future research could focus on the synthesis of a library of derivatives and their systematic evaluation for various biological activities.

## Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, a reliable synthesis method, and the expected spectroscopic characteristics of **(1,3-Benzoxazol-2-ylthio)acetic acid**. The information presented herein is intended to be a valuable resource for scientists engaged in chemical synthesis and drug discovery, facilitating further exploration of this promising molecule and its derivatives.

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## References

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